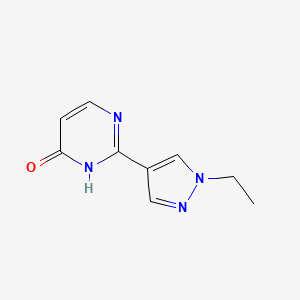

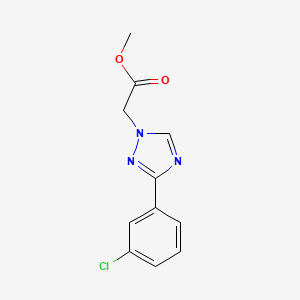

Methyl6-(propylamino)nicotinate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-(プロピルアミノ)ニコチン酸メチルは、ニコチン酸塩類に属する化学化合物です。これはニコチン酸の誘導体であり、カルボキシル基がメタノールでエステル化され、アミノ基がプロピル基で置換されています。

製造方法

合成経路と反応条件

6-(プロピルアミノ)ニコチン酸メチルの合成は、通常、酸性条件下で6-メチルニコチン酸をメタノールでエステル化することにより行われます。反応は、6-メチルニコチン酸をアルコール性溶媒と混合し、pHを1以下に調整し、反応温度を80℃から100℃に維持することによって行われます。その後、反応混合物を還流加熱し、エステル化を完了させます .

工業生産方法

工業的には、6-(プロピルアミノ)ニコチン酸メチルの生産は、同様の原理に基づいていますが、より大規模に行われます。このプロセスは、反応条件が厳密に制御され、製品の高収率と高純度が保証される大型反応器の使用を伴います。エステル化反応の後、蒸留または結晶化などの精製工程を行い、目的の化合物を単離します。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl6-(propylamino)nicotinate typically involves the esterification of 6-methylnicotinic acid with methanol under acidic conditions. The reaction is carried out by mixing 6-methylnicotinic acid with an alcoholic solvent, adjusting the pH to less than or equal to 1, and maintaining the reaction temperature between 80°C to 100°C. The reaction mixture is then heated to reflux, allowing the esterification to proceed to completion .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors where the reaction conditions are carefully controlled to ensure high yield and purity of the product. The esterification reaction is followed by purification steps, such as distillation or crystallization, to isolate the desired compound.

化学反応の分析

反応の種類

6-(プロピルアミノ)ニコチン酸メチルは、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、対応する酸化物に酸化される可能性があります。

還元: これは、アミンまたは他の還元された誘導体に還元される可能性があります。

置換: アミノ基は求核置換反応に関与し、さまざまな置換誘導体の生成につながります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化アルミニウムリチウムまたは水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。

置換: ハロアルカンまたはアシルクロリドなどの求核剤は、置換反応に使用できます。

形成される主な生成物

これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によってニコチン酸誘導体が得られる場合がある一方、還元によってさまざまなアミンが得られます。

科学研究への応用

6-(プロピルアミノ)ニコチン酸メチルには、いくつかの科学研究への応用があります。

化学: これは、より複雑な有機分子の合成における前駆体として使用されます。

生物学: この化合物は、細胞プロセスへの影響など、潜在的な生物活性を研究されています。

医学: ニコチン酸欠乏症に関連する状態の治療における潜在的な治療的応用、特にその治療効果を調査するための研究が進められています。

科学的研究の応用

Methyl6-(propylamino)nicotinate has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of conditions related to nicotinic acid deficiency.

Industry: It is used in the production of various industrial chemicals and as an intermediate in chemical manufacturing processes

作用機序

6-(プロピルアミノ)ニコチン酸メチルの作用機序は、特定の分子標的との相互作用を含みます。これは、ニコチン性アセチルコリン受容体の活性を調節することにより、細胞シグナル伝達経路の変化をもたらすと考えられています。この調節は、血管拡張と血流の促進などのさまざまな生理学的効果をもたらす可能性があります .

類似化合物の比較

類似化合物

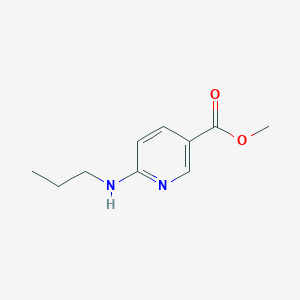

ニコチン酸メチル: 類似の用途に使用されるニコチン酸のメチルエステル。

ニコチン酸エチル: ニコチン酸のエチルエステルで、類似の特性があります。

ニコチンアミド: ニコチン酸の誘導体で、独自の生物活性があります。

独自性

6-(プロピルアミノ)ニコチン酸メチルは、プロピルアミノ基の存在によって独自であり、これは特定の化学的および生物学的特性を与えます。この置換は、化合物の反応性とその生物学的標的との相互作用に影響を与える可能性があり、他のニコチン酸誘導体とは異なるものになります .

類似化合物との比較

Similar Compounds

Methyl nicotinate: A methyl ester of nicotinic acid used for similar applications.

Ethyl nicotinate: An ethyl ester of nicotinic acid with comparable properties.

Nicotinamide: A derivative of nicotinic acid with distinct biological activities.

Uniqueness

Methyl6-(propylamino)nicotinate is unique due to the presence of the propylamino group, which imparts specific chemical and biological properties. This substitution can influence the compound’s reactivity and its interaction with biological targets, making it distinct from other nicotinate derivatives .

特性

分子式 |

C10H14N2O2 |

|---|---|

分子量 |

194.23 g/mol |

IUPAC名 |

methyl 6-(propylamino)pyridine-3-carboxylate |

InChI |

InChI=1S/C10H14N2O2/c1-3-6-11-9-5-4-8(7-12-9)10(13)14-2/h4-5,7H,3,6H2,1-2H3,(H,11,12) |

InChIキー |

DTPXRBTXSWNJOI-UHFFFAOYSA-N |

正規SMILES |

CCCNC1=NC=C(C=C1)C(=O)OC |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

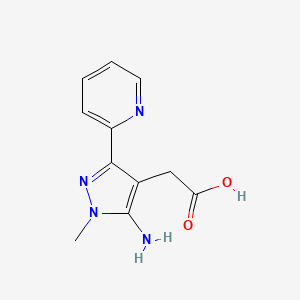

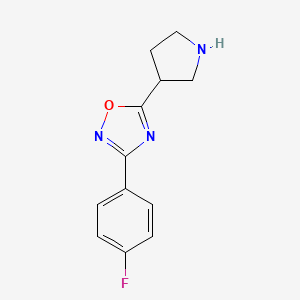

![6-(4-Methoxyphenyl)-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11791682.png)

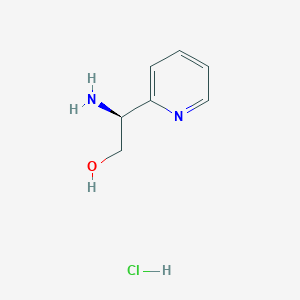

![(R)-1-(1-Cyclopentyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B11791710.png)

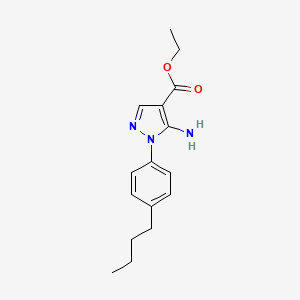

![2-Chloro-9-(trifluoromethyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11791717.png)